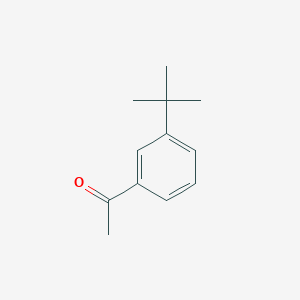

1-(3-(tert-Butyl)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEGMYYTIFLVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545994 | |

| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-71-6 | |

| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-(tert-Butyl)phenyl)ethanone: Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-(tert-Butyl)phenyl)ethanone, also known as 3'-tert-butylacetophenone, is an aromatic ketone with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, and potential biological activities. While experimental data for some properties of this specific isomer are limited, this document consolidates available information and provides context through data on related compounds. A detailed, plausible synthesis protocol via Friedel-Crafts acylation is presented, alongside predicted and comparative spectroscopic data. Of particular interest is the potential of this compound as an acetylcholinesterase inhibitor, a hypothesis supported by the potent activity of its fluorinated analog.

Chemical Structure and Properties

This compound is a disubstituted benzene derivative featuring a tert-butyl group and an acetyl group at the meta position.

Structure

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in Table 1. Experimental data for some properties are scarce, and thus, predicted values are included where available.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 176.25 g/mol | --INVALID-LINK-- |

| CAS Number | 6136-71-6 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 232.7 ± 9.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 0.939 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Solubility | Insoluble in water.[1] Soluble in alcohol.[2] | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene.

Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is outlined below.

Figure 2: Synthesis and purification workflow for this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a standard procedure for the Friedel-Crafts acylation of an alkylbenzene.

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a stirred solution of tert-butylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are summarized in Table 2.

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Acetyl CH₃ | Singlet | 2.6 |

| tert-Butyl CH₃ | Singlet | 1.3 |

| Aromatic H | Multiplet | 7.2 - 7.8 |

¹³C NMR Spectroscopy

The expected carbon NMR chemical shifts are summarized in Table 3.

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Carbonyl C=O | 198 |

| Aromatic C-C(O)CH₃ | 138 |

| Aromatic C-C(CH₃)₃ | 152 |

| Aromatic C-H | 125 - 130 |

| tert-Butyl quaternary C | 35 |

| tert-Butyl CH₃ | 31 |

| Acetyl CH₃ | 27 |

Infrared (IR) Spectroscopy

The key expected infrared absorption bands are listed in Table 4.

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1685 - 1700 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Biological Activity and Potential Applications

While there is a lack of direct research on the biological activities of this compound, the broader class of acetophenones is known for a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6]

A significant lead for the potential application of this compound comes from studies on its fluorinated analog, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone. This compound has been identified as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE). Acetylcholinesterase inhibitors are a class of drugs used in the treatment of Alzheimer's disease.

Acetylcholinesterase Inhibition Signaling Pathway

The mechanism of action of acetylcholinesterase inhibitors is to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.

Figure 3: Proposed mechanism of action of this compound as a potential acetylcholinesterase inhibitor.

Given the potent activity of its fluorinated analog, this compound represents a valuable scaffold for the design and development of novel acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases. Further research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives.

Conclusion

This compound is a readily accessible aromatic ketone with potential for further investigation, particularly in the field of drug discovery. This technical guide has summarized its known properties, provided a detailed synthesis protocol, and highlighted its potential as an acetylcholinesterase inhibitor based on compelling evidence from a structurally related compound. The information presented herein should serve as a valuable resource for researchers interested in exploring the chemistry and therapeutic potential of this and other substituted acetophenones. Further experimental validation of its physical properties and a thorough investigation of its biological activities are crucial next steps.

References

- 1. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-(tert-Butyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-(tert-Butyl)phenyl)ethanone, also known as 3'-tert-Butylacetophenone. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in organic synthesis. The guide details key physical and chemical data, outlines standard experimental protocols for characterization, and presents logical workflows for its analysis. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Compound Identification and General Properties

This compound is an aromatic ketone. The presence of the carbonyl group and the bulky tert-butyl group on the phenyl ring significantly influences its physical and chemical properties, such as polarity, boiling point, and solubility.[1][2] Ketones are known to be polar due to the carbon-oxygen double bond, which leads to dipole-dipole interactions between molecules.[3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3'-tert-Butylacetophenone, Ethanone, 1-[3-(1,1-dimethylethyl)phenyl]- |

| CAS Number | 6136-71-6[4] |

| Molecular Formula | C12H16O[4][5] |

| Molecular Weight | 176.25 g/mol [4][5] |

| MDL Number | MFCD11113485[4] |

Physicochemical Data

The physicochemical properties of this compound are summarized below. These properties are crucial for predicting its behavior in various solvents, its reactivity, and for developing purification and handling procedures.

Table 2: Quantitative Physicochemical Properties

| Property | Value | Notes |

| Purity | 97% | As specified by some commercial suppliers.[4] |

| Boiling Point | Not Available | Data for the isomeric 1-(4-(tert-Butyl)phenyl)ethanone is 107-108 °C at 5 mmHg.[6] |

| Melting Point | Not Available | Data for the isomeric 1-(4-(tert-Butyl)phenyl)ethanone is 17-18 °C.[6] |

| Density | Not Available | Data for the isomeric 1-(4-(tert-Butyl)phenyl)ethanone is 0.964 g/mL at 25 °C.[6] |

| Refractive Index | Not Available | Data for the isomeric 1-(4-(tert-Butyl)phenyl)ethanone is n20/D 1.52.[6] |

| Solubility | Insoluble in water; Soluble in organic solvents. | General property of ketones with larger carbon chains.[1][7][8][9] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Data Summary |

| ¹H NMR | Data not explicitly found for the 3-tert-butyl isomer. For related compounds, characteristic peaks for the tert-butyl protons (singlet, ~1.3 ppm) and acetyl protons (singlet, ~2.5 ppm) would be expected, along with aromatic proton signals. |

| ¹³C NMR | Data not explicitly found. |

| IR Spectroscopy | Data not explicitly found. A strong absorption band characteristic of a carbonyl (C=O) stretch in a ketone would be expected around 1685 cm⁻¹. |

| Mass Spectrometry | Data not explicitly found. The molecular ion peak (M+) would be expected at m/z = 176. |

Note: Specific experimental data for the 3-tert-butyl isomer is limited in the provided search results. Data for the 4-tert-butyl isomer is included for comparative reference.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation (General Protocol)

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. This involves the reaction of an aromatic compound (tert-butylbenzene) with an acylating agent (acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

-

Reaction Setup : A dried, round-bottomed flask is charged with anhydrous aluminum chloride and a dry, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants : The flask is cooled in an ice bath. tert-Butylbenzene is added, followed by the dropwise addition of acetyl chloride.[10]

-

Reaction : The mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up : The reaction is quenched by slowly pouring the mixture into ice-water.[10] The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification : The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[10] Further purification can be achieved by column chromatography or distillation.

Characterization Protocols

-

Purpose : To elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation : A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis : ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns of the peaks provide detailed structural information.

-

Purpose : To identify the functional groups present in the molecule.

-

Sample Preparation : A spectrum can be obtained from a neat liquid sample (if applicable) or by preparing a thin film on a salt plate.

-

Analysis : The presence of a strong absorption peak in the range of 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone.

-

Purpose : To determine the molecular weight and fragmentation pattern of the molecule.

-

Analysis : The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak confirms the molecular weight.

-

Purpose : To quantify the amount of water in the sample, which is critical for many applications.

-

Methodology : Specialized reagents like Hydranal-KetoSolver are used to prevent side reactions (ketal formation) that can occur with standard Karl Fischer reagents.[11]

-

Procedure : 20–50 mL of the appropriate Karl Fischer medium is added to the titration vessel and titrated to a stable endpoint. The sample is then added and immediately titrated.[11]

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for synthesis and characterization of this compound.

Intermolecular Forces and Physical Properties

This diagram illustrates the relationship between the molecular structure of ketones and their resulting physical properties, driven by intermolecular forces.

Caption: Relationship between ketone structure and its physical properties.

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 3. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 4. This compound , 97% , 6136-71-6 - CookeChem [cookechem.com]

- 5. parchem.com [parchem.com]

- 6. 4′-叔丁基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]

- 9. CAS 943-27-1: 4′-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]

- 10. 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pages2.honeywell.com [pages2.honeywell.com]

An In-depth Technical Guide to 1-(3-(tert-Butyl)phenyl)ethanone (CAS Number 6136-71-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-(tert-Butyl)phenyl)ethanone, also known as 3'-tert-butylacetophenone. The document details its physicochemical properties, synthesis, spectroscopic characterization, and potential applications in drug development, particularly as a precursor or analog for enzyme inhibitors.

Core Data Summary

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value |

| CAS Number | 6136-71-6 |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Boiling Point | 232.7 ± 9.0 °C (Predicted)[1] |

| Density | 0.939 ± 0.06 g/cm³ (Predicted)[1] |

| Appearance | Colorless to light yellow liquid[1] |

| Storage Temperature | Room Temperature, sealed in dry conditions[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several methods, with Friedel-Crafts acylation being a primary route. However, direct acylation of tert-butylbenzene typically yields the para-isomer as the major product due to steric hindrance. To obtain the meta-isomer, alternative strategies are often employed.

Experimental Protocol: Friedel-Crafts Acylation (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a structurally related compound and can be modified for the synthesis of this compound.

Materials:

-

3-tert-Butylaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Acetaldehyde oxime

-

Copper(I) sulfate

-

Sodium bisulfite

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization of 3-tert-Butylaniline: A solution of 3-tert-butylaniline in hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Reaction with Acetaldehyde Oxime: The cold diazonium salt solution is then added to a solution of acetaldehyde oxime and copper(I) sulfate. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is extracted with diethyl ether. The organic layer is washed with sodium bisulfite solution, sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide representative experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H and ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton pulse sequence is used with a spectral width of approximately -2 to 12 ppm.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed with a spectral width of approximately 0 to 220 ppm.

-

Data Processing: The free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

Expected ¹H NMR Spectral Data (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Ar-H (H2) |

| ~7.6 | d | 1H | Ar-H (H6) |

| ~7.5 | d | 1H | Ar-H (H4) |

| ~7.3 | t | 1H | Ar-H (H5) |

| ~2.6 | s | 3H | -C(O)CH₃ |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Expected ¹³C NMR Spectral Data (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~151 | Ar-C (C3) |

| ~137 | Ar-C (C1) |

| ~130 | Ar-CH (C6) |

| ~128 | Ar-CH (C5) |

| ~125 | Ar-CH (C4) |

| ~125 | Ar-CH (C2) |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

| ~27 | -C(O)C H₃ |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | C-H stretch (aromatic) |

| ~2960 | C-H stretch (aliphatic, tert-butyl)[2] |

| ~1685 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1365 | C-H bend (tert-butyl) |

| ~800-750 | C-H bend (out-of-plane, meta-disubstituted) |

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent analysis.

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions.

Expected Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |

| 176 | ~30 | [M]⁺ (Molecular Ion) |

| 161 | 100 | [M - CH₃]⁺ (Base Peak) |

| 119 | ~20 | [M - C(CH₃)₃]⁺ |

| 91 | ~15 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | ~40 | [CH₃CO]⁺ |

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Applications in Drug Development

While this compound itself may not be an active pharmaceutical ingredient, its structural motif is of significant interest in drug discovery. A closely related fluorinated analog, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), has been identified as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE).[3]

Acetylcholinesterase Inhibition Signaling Pathway

AChE is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.

The trifluoro analog of the title compound, TFK, acts as a transition-state analogue inhibitor.[3] It is believed to first bind reversibly to the active site of AChE, followed by the formation of a more stable, transient tetrahedral intermediate with the active site serine residue. This slow-binding inhibition results in a prolonged pharmacological effect.

Caption: Acetylcholinesterase inhibition pathway.

The study of this compound and its derivatives can provide valuable structure-activity relationship (SAR) data for the design of novel and more effective AChE inhibitors. The non-fluorinated parent compound serves as an important baseline for understanding the role of the trifluoromethyl group in the inhibitory activity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid ingestion, inhalation, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its biological activity and synthetic optimization is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Research Applications of C12H16O Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C12H16O represents a diverse group of isomeric compounds that have garnered significant interest in various fields of scientific research, particularly in drug discovery and medicinal chemistry. These isomers, while sharing the same chemical composition, exhibit a wide range of structural variations, leading to distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the research applications of several key C12H16O isomers, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Hexanophenone (1-Phenylhexan-1-one): A Versatile Pharmaceutical Intermediate

Hexanophenone, a simple aromatic ketone, serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its utility extends from being a foundational structure in structure-activity relationship (SAR) studies to a precursor for novel therapeutic agents.[2][3]

Synthesis of Hexanophenone Derivatives

The reactivity of the ketone group in hexanophenone allows for a multitude of chemical transformations, enabling the synthesis of diverse derivatives.[4] A notable example is the synthesis of 2-butyl-3-phenylquinoxaline, a scaffold with potential antimicrobial and anticonvulsant properties.[5]

Experimental Protocol: Synthesis of 2-Butyl-3-phenylquinoxaline from Hexanophenone [5]

This synthesis is a two-step process involving a Riley oxidation followed by a condensation reaction.

Step 1: Riley Oxidation to 1-Phenylhexane-1,2-dione

-

Reaction Setup: Dissolve hexanophenone (1.0 equivalent) in 1,4-dioxane in a pressure tube.

-

Reagent Addition: Add selenium dioxide (SeO₂) (2.0 equivalents) to the solution at room temperature.

-

Reaction Conditions: Stir the suspension vigorously and heat to 100 °C for 7 hours.

-

Work-up: Cool the reaction mixture and dilute it with diethyl ether. Filter the suspension through a pad of Celite® to remove the precipitated selenium. Wash the Celite® pad with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 1-phenylhexane-1,2-dione.

Step 2: Condensation to 2-Butyl-3-phenylquinoxaline

-

Reaction Setup: Dissolve the 1-phenylhexane-1,2-dione intermediate in ethanol.

-

Reagent Addition: Add o-phenylenediamine to the solution.

-

Reaction Conditions: Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram of Synthetic Workflow:

Biological Activities and Quantitative Data

Derivatives of hexanophenone have demonstrated a range of biological activities, including potential fungicidal and antimicrobial effects.[4] While specific quantitative data for hexanophenone itself is limited in publicly available literature, the broader class of benzophenone-derived compounds has been studied for these properties.

Table 1: Antimicrobial Activity of Benzophenone-derived Schiff Bases [1]

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| L2 | Escherichia coli | 125 |

| L2 | Staphylococcus aureus | 62.5 |

| L2 | Candida albicans | 250 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1]

This method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium within the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram of MIC Determination Workflow:

Potential Signaling Pathways

The biological activities of hexanophenone analogues are likely mediated through the modulation of key intracellular signaling pathways. Based on the activities observed for structurally related compounds, the NF-κB and MAPK signaling pathways are plausible targets for anti-inflammatory and anticancer effects.[1] The potential anticonvulsant activity of the quinoxaline derivative suggests a possible interaction with the GABA-A receptor.[5]

Diagram of Potential Modulation of the NF-κB Signaling Pathway:

2-Cyclohexylphenol and its Isomers: Intermediates in Drug Synthesis

2-Cyclohexylphenol and its structural isomer, 4-cyclohexylphenol, are primarily utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[4][6]

Synthesis

The synthesis of cyclohexylphenols is often achieved through the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol in the presence of an acid catalyst.[6]

Experimental Protocol: Synthesis of 2-Cyclohexylphenol [7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add naphthalen-1-ol (this can be adapted for phenol) and the chosen acid catalyst (e.g., phosphoric acid or a solid acid catalyst like a zeolite).

-

Reagent Addition: Slowly add cyclohexene to the reaction mixture at a controlled temperature.

-

Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 80-150 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Research Applications

2-Cyclohexylphenol is noted as a reagent in the synthesis of thyroid hormone receptor β-agonists, highlighting its role in the development of drugs targeting metabolic disorders.[8] The introduction of a cyclohexyl group to a phenol can significantly alter its lipophilicity and steric properties, which can in turn influence its biological activity.[6] While specific quantitative data on the biological activity of 2-cyclohexylphenol itself is not extensively available in the public domain, its derivatives are subjects of ongoing research. For instance, 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been synthesized and evaluated for their μ-opioid receptor antagonist activity.[9]

Other C12H16O Isomers in Research

Several other isomers of C12H16O exist, though detailed research applications are less documented in readily available literature. These include:

-

4-Methyl-4-phenylpentan-2-one: This compound finds application in the flavor and fragrance industry and is also used as a solvent in organic synthesis and in the production of specialty polymers.[1][10]

-

1-(4-Butylphenyl)ethanone: This isomer and related chlorinated phenyl ethanones have been investigated for their cytotoxic potential. The degree and position of substitution on the phenyl ring can influence their biological activity.[11]

-

1-Phenylhexan-2-one: This ketone is another structural isomer with potential as a building block in organic synthesis.

Conclusion

The molecular formula C12H16O encompasses a diverse array of isomers with significant potential in research and development, particularly within the pharmaceutical and chemical industries. Hexanophenone stands out as a versatile intermediate for the synthesis of bioactive compounds, with its derivatives showing promise as antimicrobial and anticonvulsant agents. 2-Cyclohexylphenol and its isomers serve as important precursors in the synthesis of targeted therapeutics. While detailed biological data for many of these isomers remains to be fully elucidated in public-facing literature, their structural diversity and synthetic accessibility make them attractive starting points for the discovery of new chemical entities with valuable pharmacological properties. Further research into the quantitative biological activities, mechanisms of action, and signaling pathways associated with these compounds is warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. mdpi.com [mdpi.com]

- 9. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 11. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(3-(tert-Butyl)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-(tert-Butyl)phenyl)ethanone. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Ar-H (proton at C2) |

| ~7.6 | d | 1H | Ar-H (proton at C6) |

| ~7.4 | t | 1H | Ar-H (proton at C5) |

| ~7.3 | d | 1H | Ar-H (proton at C4) |

| ~2.6 | s | 3H | -C(O)CH₃ |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~152 | Ar-C (C3, bearing tert-butyl group) |

| ~137 | Ar-C (C1, bearing acetyl group) |

| ~130 | Ar-CH (C5) |

| ~128 | Ar-CH (C6) |

| ~125 | Ar-CH (C4) |

| ~124 | Ar-CH (C2) |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

| ~27 | -C(O)C H₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1365 | Strong | C-H bend (tert-butyl) |

| ~1220 | Strong | C-C(=O)-C stretch |

| ~800 | Strong | C-H out-of-plane bend (aromatic) |

MS (Mass Spectrometry) Data (Predicted)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 161 | High | [M - CH₃]⁺ (Loss of methyl radical) |

| 133 | Medium | [M - COCH₃]⁺ (Loss of acetyl radical) |

| 119 | Medium | [M - C(CH₃)₃]⁺ (Loss of tert-butyl radical) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality spectroscopic data for aromatic ketones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal reference standard.[1] The solution is then transferred into a 5 mm NMR tube.[2][3] All solid particles should be removed, for instance by filtering the solution through a small plug of glass wool in a Pasteur pipette, to prevent distortion of the magnetic field.[3]

The NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a standard one-pulse experiment is utilized. For ¹³C NMR, a proton-decoupled pulse sequence is employed to yield a spectrum with a single peak for each unique carbon atom. The resulting free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, a common preparation method is the thin solid film technique.[4] A small amount of the solid (around 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[4] A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr) and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4] The plate is then mounted in the sample holder of an FT-IR spectrometer.[4]

Alternatively, a solid sample can be prepared as a KBr pellet. A small amount of the compound is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed under high pressure to form a transparent disk, which is placed in the spectrometer's sample holder.[5]

The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

A minute quantity of the this compound sample is introduced into the ion source of a mass spectrometer. This can be done using a direct insertion probe or through the output of a gas chromatograph (GC-MS).[6] In the ion source, the sample is vaporized and then ionized, commonly through electron impact (EI), where it is bombarded with a beam of high-energy electrons (typically 70 eV).[6][7]

This process leads to the formation of a molecular ion and various fragment ions. These ions are then accelerated and passed through a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6] A detector then records the relative abundance of each ion, generating the mass spectrum.[8]

Mandatory Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. 6136-71-6|this compound|BLD Pharm [bldpharm.com]

- 2. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. 1-(3,5-Di-tert-butylphenyl)ethanone | C16H24O | CID 10513778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 8. This compound , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

An In-depth Technical Guide to the Synthesis of 1-(3-(tert-Butyl)phenyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone, a valuable ketone intermediate in organic synthesis, through the Friedel-Crafts acylation of tert-butylbenzene. This document outlines the synthetic strategy, detailed experimental protocols, and methods for purification and characterization, tailored for professionals in the chemical and pharmaceutical sciences.

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. The synthesis of this compound (also known as 3'-tert-butylacetophenone) presents a unique challenge due to the directing effects of the tert-butyl substituent. As a bulky alkyl group, it primarily directs electrophilic substitution to the ortho and para positions. Consequently, achieving a high yield of the meta isomer requires careful consideration of reaction conditions to overcome the inherent regioselectivity. This guide will explore the nuances of this transformation.

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution of tert-butylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Reaction Scheme:

The reaction proceeds via the formation of a highly electrophilic acylium ion generated from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of tert-butylbenzene. The bulky tert-butyl group sterically hinders the ortho positions, leading to a product mixture primarily composed of the para and meta isomers. While the para isomer is typically the major product due to electronic effects, manipulation of reaction parameters can influence the isomer distribution.

Experimental Protocol

This protocol is adapted from established procedures for the acylation of alkylbenzenes and is optimized for a laboratory scale.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butylbenzene | 134.22 | 26.84 g (31.2 mL) | 0.20 |

| Acetyl Chloride | 78.50 | 17.27 g (15.7 mL) | 0.22 |

| Anhydrous Aluminum Chloride | 133.34 | 32.00 g | 0.24 |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

| 6M Hydrochloric Acid | - | 150 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (32.00 g) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath with stirring.

-

Addition of Acetyl Chloride: A solution of acetyl chloride (17.27 g) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Addition of tert-Butylbenzene: After the addition of acetyl chloride is complete, a solution of tert-butylbenzene (26.84 g) in anhydrous dichloromethane (50 mL) is added dropwise over 1 hour, keeping the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 1 hour.

-

Work-up: The reaction mixture is slowly and carefully poured into a beaker containing 200 g of crushed ice and 150 mL of 6M hydrochloric acid with vigorous stirring. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Washing: The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is a mixture of primarily 1-(4-(tert-butyl)phenyl)ethanone and this compound. Separation of these isomers can be challenging due to their similar boiling points.

Fractional Distillation:

Careful fractional distillation under reduced pressure can be employed to separate the isomers. The boiling point of this compound is approximately 135-137 °C at 10 mmHg. The para isomer has a slightly higher boiling point.

Column Chromatography:

For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended. The polarity difference between the meta and para isomers allows for their separation. A typical eluent system would be a gradient of 5% to 10% ethyl acetate in hexane. The separation should be monitored by thin-layer chromatography (TLC).

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~135-137 °C @ 10 mmHg |

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | s | 1H | Ar-H |

| 7.65 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.50 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.35 | t, J = 7.6 Hz | 1H | Ar-H |

| 2.60 | s | 3H | -COCH₃ |

| 1.35 | s | 9H | -C(CH₃)₃ |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | C=O |

| 151.0 | Ar-C |

| 137.5 | Ar-C |

| 130.0 | Ar-CH |

| 128.5 | Ar-CH |

| 125.5 | Ar-CH |

| 125.0 | Ar-CH |

| 34.8 | -C (CH₃)₃ |

| 31.3 | -C(C H₃)₃ |

| 26.7 | -C OCH₃ |

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of tert-butylbenzene is a feasible yet challenging transformation that requires careful control of reaction conditions to manage regioselectivity. The protocol provided in this guide offers a robust starting point for its synthesis. Effective purification by fractional distillation and/or column chromatography is crucial for obtaining the desired meta isomer in high purity. The characterization data provided will aid in the unequivocal identification of the final product. This synthetic route provides access to a key building block for the development of more complex molecules in the pharmaceutical and chemical industries.

An In-depth Technical Guide on the Solubility and Stability of 1-(3-(tert-Butyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3-(tert-Butyl)phenyl)ethanone (CAS 6136-71-6) and outlines detailed experimental protocols for determining its solubility and stability. Due to a lack of specific experimental data in the public domain for this compound, this document serves as a foundational resource for researchers, enabling them to generate the necessary data for drug discovery and development applications. The guide includes standardized methodologies for kinetic and thermodynamic solubility assays, as well as forced degradation studies to elucidate potential degradation pathways and establish a stability profile. Visual workflows for these experimental procedures are provided to ensure clarity and reproducibility.

Introduction

This compound is an aromatic ketone with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its advancement in any research and development pipeline. Solubility directly impacts bioavailability, formulation, and the design of in vitro assays, while stability is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could affect efficacy and safety. This guide collates the available data for this compound and related structures and provides robust experimental protocols to systematically characterize these essential properties.

Physicochemical Properties

No specific experimental data on the solubility and stability of this compound is readily available in the peer-reviewed literature. However, physicochemical properties have been reported by various chemical suppliers and databases. These properties, along with those of the parent compound acetophenone and a structurally related di-substituted analog, are summarized below to provide context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Acetophenone | 1-(3,5-di-tert-butylphenyl)ethanone |

| CAS Number | 6136-71-6[1][2][3][4][5][6] | 98-86-2[7][8][9] | 1756-31-6[10][11] |

| Molecular Formula | C12H16O[1][2] | C8H8O[9] | C16H24O[10][11] |

| Molecular Weight | 176.25 g/mol [1][2] | 120.15 g/mol [9] | 232.36 g/mol [10][11] |

| Appearance | Colorless to light yellow liquid[5] | Colorless solid (<20 °C) or liquid (>20 °C)[9] | Pale yellow liquid[11] |

| Boiling Point | 232.7±9.0 °C (Predicted)[5] | 202 °C[7][9] | 267.035 °C at 760 mmHg[11] |

| Density | 0.939±0.06 g/cm3 (Predicted)[5] | 1.028 g/cm³[9] | 0.914 g/cm³[11] |

| Storage Temperature | Room Temperature, Sealed in dry[5] | Store below +30°C[7] | N/A |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While quantitative solubility data for this compound in common solvents is not available, its structure—an aromatic ketone with a bulky, non-polar tert-butyl group—suggests it is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents. The predicted octanol-water partition coefficient (LogP) can provide an indication of its lipophilicity. A higher LogP value generally corresponds to lower aqueous solubility.

Table 2: Solubility and Lipophilicity Data of Acetophenone and a Structurally Related Analog

| Compound | Water Solubility | Organic Solvent Solubility | XLogP3-AA |

| Acetophenone | 0.55 g/100 mL (25 °C)[9] | Soluble in acetone, benzene, chloroform, diethyl ether, ethanol, glycerol[9] | 1.58[12] |

| 1-(3,5-di-tert-butylphenyl)ethanone | N/A | N/A | 4.9[10] |

The tert-butyl group on this compound would be expected to increase its lipophilicity compared to acetophenone, and thus decrease its aqueous solubility. The high XLogP3-AA value of the di-tert-butyl analog further supports the expectation of low water solubility for this class of compounds.

To determine the precise solubility of this compound, the following experimental protocols are recommended.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is useful in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Objective: To determine the kinetic solubility of this compound in a specified aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing 198 µL of PBS buffer in each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a UV/Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a more accurate representation of its true solubility.

Objective: To determine the thermodynamic solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent (e.g., 1 mL).

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve. The resulting concentration is the thermodynamic solubility.

Stability Profile

Assessing the stability of a compound under various stress conditions is a regulatory requirement and crucial for understanding its degradation profile. Forced degradation studies help to identify potential degradants and develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H2O2), 3%

-

Acetonitrile (ACN) or other suitable organic solvent

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Test Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 N HCl.

-

Keep the solution at room temperature or elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 N NaOH.

-

Keep the solution at room temperature for a specified period.

-

At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H2O2.

-

Keep the solution at room temperature for a specified period.

-

At various time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid compound and the solution in an oven at an elevated temperature (e.g., 70 °C) for a specified period.

-

Analyze the samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Analyze the samples after exposure. A control sample should be kept in the dark.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with gradient elution) to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector or identification using a mass spectrometer is recommended.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Workflow for the Kinetic Solubility Assay.

Caption: Workflow for the Thermodynamic Solubility Assay.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is currently lacking in the public domain, the provided protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer robust and standardized methods for generating this critical information. The data obtained from these studies will be invaluable for guiding formulation development, ensuring analytical method suitability, and supporting the overall progression of this compound in research and development endeavors. It is recommended that researchers undertaking these studies adhere to good laboratory practices to ensure the generation of high-quality, reproducible data.

References

- 1. parchem.com [parchem.com]

- 2. This compound , 97% , 6136-71-6 - CookeChem [cookechem.com]

- 3. 6136-71-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 6136-71-6 [sigmaaldrich.com]

- 5. 3'-TERT-BUTYLACETOPHENONE | 6136-71-6 [chemicalbook.com]

- 6. myskinrecipes.com [myskinrecipes.com]

- 7. Acetophenone | 98-86-2 [chemicalbook.com]

- 8. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]

- 9. Acetophenone - Sciencemadness Wiki [sciencemadness.org]

- 10. 1-(3,5-Di-tert-butylphenyl)ethanone | C16H24O | CID 10513778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cas 1756-31-6,1-(3,5-di-tert-butylphenyl)ethanone | lookchem [lookchem.com]

- 12. app.studyraid.com [app.studyraid.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-(3-(tert-Butyl)phenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of 1-(3-(tert-Butyl)phenyl)ethanone. The primary focus of this document is the potent inhibitory activity of a key derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), against human acetylcholinesterase (AChE). This enzyme plays a critical role in the cholinergic nervous system, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.

Executive Summary

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry. Notably, the trifluoroethanone derivative, TFK, has been identified as a highly potent, slow-binding inhibitor of human acetylcholinesterase. This guide will detail the quantitative kinetic parameters of this inhibition, provide a comprehensive experimental protocol for assessing AChE activity, and illustrate the relevant biological pathways and experimental workflows through detailed diagrams. The information presented herein is intended to support further research and development of this chemical series for potential therapeutic applications.

Acetylcholinesterase Inhibition by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK)

Kinetic studies have revealed that 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) is a potent inhibitor of human acetylcholinesterase (AChE).[1][2] The inhibition mechanism is characterized by a rapid, competitive binding followed by a slower isomerization step, classifying TFK as a slow-binding inhibitor.[1][2] This mode of inhibition can lead to a prolonged pharmacological effect.

Quantitative Analysis of AChE Inhibition

The inhibitory potency of TFK against human AChE has been determined through detailed kinetic studies. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Description | Reference |

| Ki | 5.15 nM | Initial competitive inhibition constant. | [1][2] |

| Ki * | 0.53 nM | Inhibition constant for the final enzyme-inhibitor complex after isomerization. | [1][2] |

| k+4 | 0.456 min-1 | Forward rate constant for the isomerization of the enzyme-inhibitor complex. | [1] |

| k-4 | 0.054 min-1 | Reverse rate constant for the isomerization of the enzyme-inhibitor complex. | [1] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase activity and its inhibition by TFK is typically performed using the colorimetric method developed by Ellman.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of TFK in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a 15 mM solution of ATCI in deionized water.

-

Prepare a 3 mM solution of DTNB in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the AChE solution.

-

Add 20 µL of the TFK solution at various concentrations (for control wells, add 20 µL of buffer).

-

Pre-incubate the plate at 37°C for a specified time to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the ATCI solution and 20 µL of the DTNB solution to each well.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of TFK.

-

Plot the percentage of inhibition against the logarithm of the TFK concentration to determine the IC50 value. For slow-binding inhibitors, a more complex kinetic analysis is required to determine the individual rate constants.

-

Visualizations

Cholinergic Synaptic Transmission and AChE Inhibition

Caption: Cholinergic signaling and the inhibitory action of the TFK derivative on AChE.

Slow-Binding Inhibition Mechanism of TFK

Caption: Kinetic model of the slow-binding inhibition of AChE by TFK.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for the determination of AChE inhibition using the Ellman's method.

Conclusion and Future Directions

The this compound scaffold, particularly its trifluoroethanone derivative TFK, represents a valuable starting point for the development of novel acetylcholinesterase inhibitors. The potent and slow-binding nature of TFK's interaction with AChE suggests the potential for long-acting therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, in vivo studies are warranted to assess the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their therapeutic potential in relevant disease models. This technical guide serves as a foundational resource for researchers and drug developers interested in advancing this promising class of molecules.

References

The Versatile Building Block: A Technical Guide to 1-(3-(tert-Butyl)phenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(3-(tert-Butyl)phenyl)ethanone, a substituted acetophenone, is a key intermediate and building block in modern organic synthesis. Its unique structural features, particularly the presence of a sterically demanding tert-butyl group at the meta position of the phenyl ring, offer distinct advantages in the design and synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and its burgeoning role in the development of bioactive compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| CAS Number | 6136-71-6 | [1][2] |

| Molecular Formula | C12H16O | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Boiling Point | Not explicitly found for the meta-isomer. The para-isomer boils at 71-72 °C at 0.09 torr. | [3] |

| Melting Point | Not explicitly found for the meta-isomer. The para-isomer has a melting point of 18 °C. | [3] |

Spectroscopic Data:

| Spectrum Type | Key Features |

| ¹H NMR | Expected signals for the tert-butyl protons (singlet, ~1.3 ppm), acetyl protons (singlet, ~2.6 ppm), and aromatic protons (multiplets in the aromatic region, ~7.3-7.8 ppm). |

| ¹³C NMR | Expected signals for the carbonyl carbon (~198 ppm), quaternary carbon of the tert-butyl group, methyl carbons of the tert-butyl and acetyl groups, and aromatic carbons. |

| Infrared (IR) | A strong absorption band characteristic of the ketone C=O stretch is expected around 1685 cm⁻¹. C-H stretching and aromatic C=C stretching bands are also anticipated. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 176. A prominent fragment corresponding to the loss of a methyl group ([M-15]+) at m/z = 161 is also anticipated. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride.

Reaction Scheme:

Figure 1: Friedel-Crafts acylation of tert-butylbenzene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylations.

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

To this mixture, add a solution of tert-butylbenzene (1.0 equivalent) in dichloromethane dropwise over a period of 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis and Purification:

Figure 2: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The utility of this compound as a building block is exemplified by its use in the synthesis of more complex and biologically active molecules. The ketone functionality serves as a versatile handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Case Study: Synthesis of a Potent Acetylcholinesterase Inhibitor

A notable application of the 1-(3-tert-butyl)phenyl scaffold is in the development of inhibitors for human acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. The derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, has been identified as a potent, slow-binding inhibitor of AChE.

Signaling Pathway Context:

Figure 3: Inhibition of Acetylcholinesterase by a derivative.

This example highlights how the 1-(3-tert-butyl)phenyl moiety can be incorporated into pharmacologically active molecules. The tert-butyl group can provide beneficial properties such as increased metabolic stability and favorable interactions within the binding pocket of a biological target.

Further Synthetic Transformations:

The ketone group of this compound can undergo a wide range of reactions, making it a versatile starting material.

-

Reduction: Reduction of the ketone with reagents such as sodium borohydride (NaBH₄) yields the corresponding secondary alcohol, 1-(3-(tert-butyl)phenyl)ethanol. This alcohol can be a precursor for further functionalization.

-

Oxidation (Baeyer-Villiger): Oxidation with a peroxy acid like m-CPBA can lead to the formation of the corresponding ester, 3-(tert-butyl)phenyl acetate.

-

Alpha-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at the alpha-position, creating a more reactive electrophilic center for subsequent nucleophilic substitutions.

-

Condensation Reactions: The acetyl group can participate in aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are valuable Michael acceptors in conjugate addition reactions.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its ketone functional group provide access to a wide array of more complex molecules. The demonstrated application of its derivatives in medicinal chemistry, particularly as enzyme inhibitors, underscores its potential for the development of novel therapeutic agents. As the demand for sophisticated organic molecules grows, the importance of such strategically functionalized building blocks will continue to increase.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3-(tert-Butyl)phenyl)ethanone

For the skilled researchers, scientists, and drug development professionals navigating the intricate pathways of organic synthesis, the introduction of novel reagents is a constant source of both opportunity and challenge. 1-(3-(tert-Butyl)phenyl)ethanone, a substituted acetophenone derivative, presents as a valuable building block in the synthesis of complex organic molecules. Its unique structural features make it a person of interest in the development of new pharmaceutical agents and other high-value chemical entities. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring a safe and productive research environment.

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound. Moving beyond a simple recitation of procedural steps, this document delves into the rationale behind each recommendation, grounding them in the fundamental principles of chemical reactivity and toxicology. Our objective is to empower the laboratory professional with the knowledge to not only follow protocols but to understand and anticipate potential hazards, thereby fostering a culture of proactive safety.

Section 1: Chemical and Physical Identity

A foundational aspect of safe chemical handling is a clear understanding of the substance's intrinsic properties. These characteristics often dictate the necessary storage conditions, appropriate personal protective equipment, and potential incompatibilities.

| Property | Value | Source |

| Chemical Name | This compound | Parchem[1] |

| Synonyms | 3'-tert-Butylacetophenone | Parchem[1] |

| CAS Number | 6136-71-6 | Sigma-Aldrich[2], Parchem[1] |

| Molecular Formula | C12H16O | BLDpharm[3], Parchem[1] |

| Molecular Weight | 176.26 g/mol | Sigma-Aldrich[2], Parchem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications have been identified[2]:

-

Pictogram:

-

-

Signal Word: Warning [2]

-

Hazard Statements:

-

H227: Combustible liquid. While listed as a solid, this statement suggests the material may be a low-melting solid or have a low flash point, warranting precautions against ignition sources.

-

H302: Harmful if swallowed. [2] This indicates that ingestion of the substance can lead to adverse health effects.

-